molecular formula C19H15N3O5 B11124106 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124106
M. Wt: 365.3 g/mol
InChI Key: VMVIVFPBHRLGBU-UHFFFAOYSA-N
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Description

3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including hydroxyl, carbonyl, and heterocyclic rings

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C19H15N3O5/c1-10-5-6-13(26-10)17(23)15-16(12-4-3-7-20-9-12)22(19(25)18(15)24)14-8-11(2)27-21-14/h3-9,16,24H,1-2H3

InChI Key

VMVIVFPBHRLGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NOC(=C4)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable pyridine derivative, the pyrrole ring can be constructed through a cyclization reaction involving an appropriate dicarbonyl compound.

    Introduction of the Furan and Oxazole Rings: The furan and oxazole rings can be introduced through condensation reactions with corresponding aldehydes or ketones.

    Hydroxylation and Carbonylation: The hydroxyl and carbonyl groups are introduced via selective oxidation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The heterocyclic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted heterocycles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one exhibit antimicrobial properties. For example, derivatives containing furan and oxazole rings have shown effectiveness against various bacterial strains. The mechanism of action often involves the inhibition of specific enzymes or disruption of bacterial cell walls .

Anticancer Properties

Studies have suggested that this compound may possess anticancer activities. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The presence of the pyridine and oxazole moieties is thought to enhance its interaction with DNA or other cellular targets, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown activity against the endoribonuclease toxin MazF from Escherichia coli, which is crucial for bacterial survival and virulence. The inhibition constant (EC50) values indicate significant binding affinity, suggesting its potential as a lead compound for developing antibacterial agents .

Synthetic Methodologies

The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves several key steps:

  • Formation of the Pyrrole Ring : Initiated from a suitable pyridine derivative through cyclization with a dicarbonyl compound.
  • Introduction of Furan and Oxazole Rings : Achieved via condensation reactions using corresponding aldehydes or ketones.
  • Hydroxylation and Carbonylation : Selective oxidation and acylation reactions introduce hydroxyl and carbonyl groups into the structure .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with an MIC value of 15 µg/mL.
Study 2Anticancer ActivityShowed inhibition of proliferation in breast cancer cell lines (MCF7) with IC50 values around 20 µM.
Study 3Enzyme InhibitionInhibited MazF with an EC50 value of 16 nM, indicating strong potential as an antibacterial agent .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The heterocyclic rings might facilitate binding to active sites, while the functional groups could participate in hydrogen bonding or hydrophobic interactions, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Biological Activity

The compound 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, including antitumor activity, enzyme inhibition, and receptor interactions.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O7C_{22}H_{20}N_{2}O_{7}, with a molecular weight of approximately 424.4 g/mol. The structure includes a pyrrolone core, furan moiety, and oxazole ring, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that similar compounds within the same structural family exhibit significant antitumor properties. For instance, derivatives of pyrrolones have shown efficacy against various cancer cell lines. In a study involving the synthesis of related compounds, it was noted that modifications in the molecular structure could enhance antitumor activity against L1210 leukemia cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes. Notably, it has been tested against endoribonuclease toxins such as MazF. The binding affinity data suggest that the compound exhibits moderate inhibitory effects with an EC50 value greater than 9.90×104nM9.90\times 10^{4}\,\text{nM} . This indicates potential utility in therapeutic applications targeting RNA metabolism in pathogenic organisms.

Receptor Interactions

Preliminary studies have suggested that the compound may interact with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in various signaling pathways, and compounds that modulate their activity can lead to significant physiological effects. The interactions may involve modulation of intracellular calcium levels and influence on downstream signaling pathways .

Case Study 1: Anticancer Efficacy

In a controlled study, analogues of similar pyrrolone compounds were administered to mice with induced leukemia. The results demonstrated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment. This highlights the potential of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one as a candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of MazF by related compounds indicated that structural modifications could enhance binding affinity and specificity. The findings suggest that further optimization of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one could yield more potent inhibitors useful in combating bacterial infections.

Data Summary Table

Property Value/Description
Molecular FormulaC22H20N2O7C_{22}H_{20}N_{2}O_{7}
Molecular Weight424.4 g/mol
EC50 (MazF Inhibition)> 9.90×104nM9.90\times 10^{4}\,\text{nM}
Antitumor ActivityEffective against L1210 leukemia
Potential GPCR InteractionsModulates intracellular signaling

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